molecular formula C23H18FNO4S B2871352 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 1021265-27-9

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2871352
CAS No.: 1021265-27-9
M. Wt: 423.46
InChI Key: YGVMPZUPCQYTOZ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a phenyl group, and a tosyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolone intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the tosyl group or to modify the pyrrolone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the removal of the tosyl group.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxy and tosyl groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound shares the fluorophenyl group but has a different core structure.

    4-Fluoromethylphenidate: A stimulant drug with a fluorophenyl group, used for its dopamine reuptake inhibition properties.

Uniqueness

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to the combination of its functional groups and the pyrrolone ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-9-11-17(24)12-10-16)25(23(27)21(22)26)18-5-3-2-4-6-18/h2-14,20,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVMPZUPCQYTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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